Discovery and history of Neuropeptide AF (human).
Discovery and history of Neuropeptide AF (human).
An In-depth Technical Guide to the Discovery and History of Human Neuropeptide AF
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide AF (NPAF) is a member of the RF-amide peptide family, first identified in the bovine brain in 1985. In humans, this 18-amino-acid peptide is derived from the same precursor as Neuropeptide FF (NPFF) and functions as an endogenous agonist for two G-protein coupled receptors, NPFF1 and NPFF2. NPAF is implicated in a variety of physiological processes, most notably pain modulation and the regulation of opioid signaling, making it a significant area of interest for therapeutic development. This guide provides a comprehensive overview of the discovery, history, and core technical data related to human Neuropeptide AF, including its biochemical properties, signaling pathways, and the experimental methodologies used for its characterization.
Discovery and History
The initial discovery of Neuropeptide AF was a result of research into endogenous peptides with similarities to the molluscan cardioexcitatory peptide FMRF-amide. In 1985, Yang and colleagues isolated two peptides from bovine brain extracts that cross-reacted with an antiserum against FMRF-amide[1]. One of these was an 18-amino acid peptide they named Neuropeptide AF (NPAF), with the sequence Ala-Gly-Glu-Gly-Leu-Ser-Ser-Pro-Phe-Trp-Ser-Leu-Ala-Ala-Pro-Gln-Arg-Phe-NH2[1]. The human form of NPAF was later identified and found to have a slightly different sequence: AGEGLNSQFWSLAAPQRF-NH2[2][3][4].
Subsequent research revealed that NPAF, along with the related Neuropeptide FF (NPFF), is derived from a common precursor protein encoded by the NPFF gene[5][6]. The identification of the cognate receptors for these peptides, NPFF1 and NPFF2, in 2000 was a significant breakthrough in understanding their physiological roles[7][8]. These receptors were initially identified as orphan G-protein coupled receptors, with HLWAR77 being the designation for what is now known as an NPFF receptor[7].
Biochemical and Molecular Characteristics
Human Neuropeptide AF is an 18-amino acid peptide with a C-terminal amidation, a common feature of many neuropeptides that is crucial for their biological activity.
| Property | Value | Reference |
| Amino Acid Sequence | AGEGLNSQFWSLAAPQRF-NH2 | [2][3][4][9] |
| Molecular Weight | 1978.19 g/mol | [2][3] |
| Chemical Formula | C90H132N26O25 | [2][3][4] |
| Precursor Gene | NPFF | [5][6] |
Signaling Pathways
Neuropeptide AF exerts its effects by binding to and activating two G-protein coupled receptors: NPFF1 and NPFF2[7][10][11]. These receptors are coupled to inhibitory G-proteins of the Gi/Go family.
Upon agonist binding, the activated Gi/Go protein dissociates, leading to two primary downstream signaling events:
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Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
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Modulation of Ion Channels: The βγ-subunit complex can directly interact with and modulate the activity of ion channels, particularly N-type voltage-gated calcium channels.
The net effect of NPAF receptor activation is a modulation of neuronal excitability and neurotransmitter release.
Caption: Signaling pathway of Neuropeptide AF.
Experimental Protocols
Isolation of Neuropeptide AF from Bovine Brain (Adapted from Yang et al., 1985)
This protocol outlines the key steps for the initial isolation of NPAF.
Caption: Workflow for the isolation of Neuropeptide AF.
Methodology:
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Tissue Extraction: Bovine brain tissue is homogenized in an acidic solution to inactivate proteases and extract peptides.
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Clarification: The homogenate is centrifuged at high speed to remove cellular debris, and the supernatant containing the peptides is collected.
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Gel Filtration Chromatography: The supernatant is subjected to gel filtration chromatography to separate molecules based on size.
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Radioimmunoassay (RIA): Fractions are screened for FMRF-amide-like immunoreactivity using a specific antiserum.
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Cation Exchange Chromatography: Immunoreactive fractions are pooled and further purified by cation exchange chromatography, separating peptides based on their net positive charge.
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High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reverse-phase HPLC, yielding highly purified NPAF.
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Sequencing: The amino acid sequence of the purified peptide is determined by gas-phase sequencing.
Aequorin-Based Functional Assay for NPFF Receptor Activation (Adapted from Elshourbagy et al., 2000)
This assay measures the increase in intracellular calcium upon receptor activation in a recombinant cell line.
Methodology:
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Cell Line: A stable cell line, such as Chinese Hamster Ovary (CHO) cells, is engineered to co-express the NPFF receptor of interest (NPFF1 or NPFF2), a promiscuous G-protein alpha subunit (e.g., Gα16), and apoaequorin (the protein component of aequorin)[12].
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Aequorin Reconstitution: Cells are incubated with coelenterazine, the substrate for aequorin, in the dark to allow for the reconstitution of the functional photoprotein[12].
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Ligand Stimulation: The cell suspension is exposed to varying concentrations of NPAF or other test ligands.
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Luminescence Detection: Activation of the NPFF receptor by NPAF leads to a G-protein-mediated increase in intracellular calcium. This calcium binds to aequorin, triggering a conformational change that results in the oxidation of coelenterazine and the emission of a flash of light.
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Data Analysis: The luminescence is measured using a luminometer, and dose-response curves are generated to determine the potency (EC50) of the ligands.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of NPAF and other ligands to the NPFF receptors.
Methodology:
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Membrane Preparation: Membranes are prepared from cells overexpressing the NPFF receptor.
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Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [125I]-EYF) is used[12].
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Competitive Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled competitor ligands (e.g., NPAF).
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Separation and Counting: The reaction is terminated, and bound radioligand is separated from unbound radioligand. The amount of radioactivity bound to the membranes is quantified.
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Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following NPFF receptor activation.
Methodology:
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Cell Culture: Cells expressing the NPFF receptor are cultured.
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Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
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Ligand Treatment: The cells are co-incubated with forskolin and varying concentrations of NPAF.
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Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or AlphaScreen) or other detection methods.
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Data Analysis: The ability of NPAF to inhibit forskolin-stimulated cAMP accumulation is quantified, and the potency (IC50) is determined.
Quantitative Data Summary
The following table summarizes key quantitative data for human Neuropeptide AF at its receptors.
| Parameter | Receptor | Value | Cell Line | Assay Type | Reference |
| Ki (Binding Affinity) | NPFF2 (HLWAR77) | 0.22 nM | CHO | Radioligand Binding ([125I]-EYF) | [12] |
| EC50 (Functional Potency) | NPFF2 (HLWAR77) | 0.70 ± 0.10 nM | CHO | Aequorin Assay | [12] |
| Kd (Dissociation Constant) | hNPFFR2 | 0.37 nM | - | - | [8] |
Conclusion
Since its discovery, Neuropeptide AF has emerged as a crucial player in the complex network of neuropeptidergic signaling, particularly in the context of pain and opioid pharmacology. The development of specific experimental protocols has been instrumental in elucidating its function and signaling pathways. For researchers and drug development professionals, a thorough understanding of the history, biochemical properties, and technical methodologies associated with NPAF is essential for leveraging this system for novel therapeutic interventions. The continued investigation into the NPFF system holds promise for the development of new analgesics and modulators of opioid function with potentially improved side-effect profiles.
References
- 1. Isolation, sequencing, synthesis, and pharmacological characterization of two brain neuropeptides that modulate the action of morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide AF (human) (CAS 192387-38-5): R&D Systems [rndsystems.com]
- 3. genscript.com [genscript.com]
- 4. qyaobio.com [qyaobio.com]
- 5. uniprot.org [uniprot.org]
- 6. Neuropeptide FF - Wikipedia [en.wikipedia.org]
- 7. phoenixbiotech.net [phoenixbiotech.net]
- 8. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Neuropeptide FF/neuropeptide AF receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. tansobio.com [tansobio.com]
- 12. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]
